
2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a bromopyridine and a pyrazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both bromine and nitrogen atoms in its structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine typically involves the reaction of 2-bromo-5-chloropyridine with 5-methyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Cross-coupling reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions.
Oxidation and reduction: The pyrazole moiety can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in dimethylformamide.
Suzuki coupling: Palladium catalyst, boronic acid, and a base such as potassium phosphate.
Heck coupling: Palladium catalyst, alkene, and a base such as triethylamine.
Sonogashira coupling: Palladium catalyst, copper iodide, and an alkyne.
Major Products Formed
Nucleophilic substitution: Various substituted pyridines.
Cross-coupling reactions: Biaryl compounds, styrenes, and alkynes.
Scientific Research Applications
2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitrogen atoms in its structure can form various interactions, including hydrogen bonding and halogen bonding, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-pyrazol-3-yl)pyridine
- 2-(5-methyl-1H-pyrazol-1-yl)pyridine
- 5-bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine
Uniqueness
2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine is unique due to the presence of both a bromine atom and a pyrazole moiety in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various compounds.
Properties
Molecular Formula |
C9H8BrN3 |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine |
InChI |
InChI=1S/C9H8BrN3/c1-6-4-8(13-12-6)7-2-3-9(10)11-5-7/h2-5H,1H3,(H,12,13) |
InChI Key |
MUAZISHDGAHSPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one](/img/structure/B13939084.png)
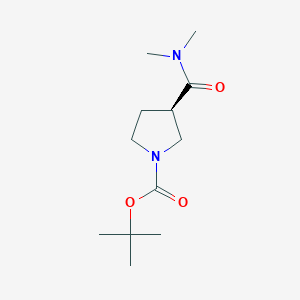
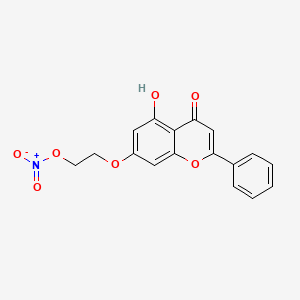
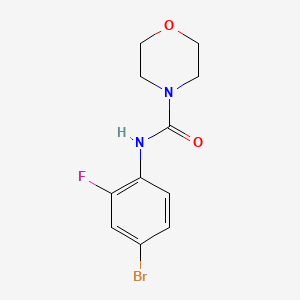
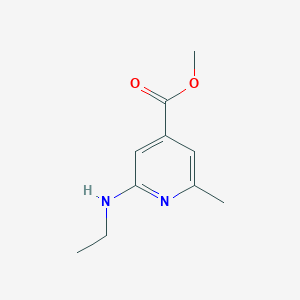
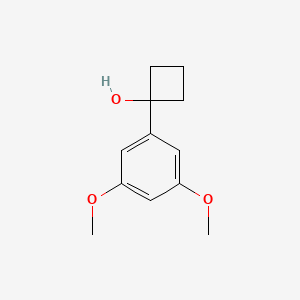
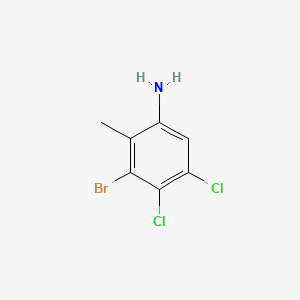
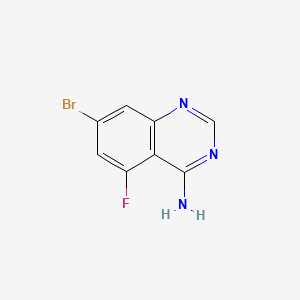
![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)
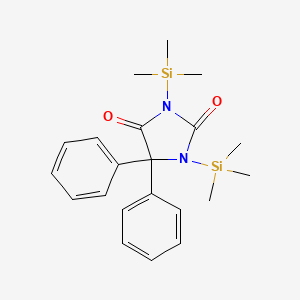

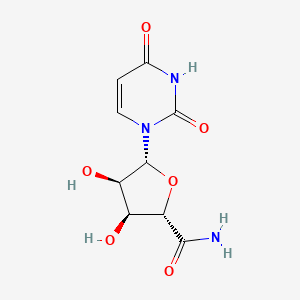
![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)

